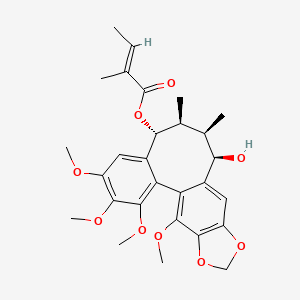
HC Blue no. 2
Descripción general
Descripción
HC Blue no. 2 (also known as methylene blue) is a synthetic dye that has been used for over 100 years in a variety of applications. It is a water-soluble dye that can be used in a range of laboratory experiments. It is used as a stain, indicator, and to detect and measure the presence of certain compounds in a sample. It also has biochemical and physiological effects, which can be beneficial in certain applications.
Aplicaciones Científicas De Investigación
1. Wastewater Treatment
HC Blue No. 2 has applications in the treatment of industrial wastewaters, particularly those contaminated with dyes. Studies have explored its degradation using hydrodynamic cavitation (HC) and other advanced oxidation processes. For example, a study demonstrated the effectiveness of HC in degrading effluents polluted by Brilliant Cresyl Blue, a dye similar to this compound, achieving a decolorization efficiency of 100% in just one minute (Cako, Gunasekaran, Soltani, & Boczkaj, 2020).
2. Adsorption and Removal of Contaminants
This compound is also involved in the synthesis of hydrochars (HCs), materials that have shown promise in adsorbing and removing dyes like Methylene Blue from aqueous environments. HCs exhibit promising properties for environmental applications such as pollutant retention from water sources. One study highlighted the use of hydrochars obtained via hydrothermal carbonization of biomass for the removal of emerging pharmaceutical pollutants, including dyes (Turcanu et al., 2022).
3. Fluorescent Carbon Dots Synthesis
Research on fluorescent hydrophobic carbon dots (HCDs) has seen the use of compounds like this compound. These dots have potential applications in bioimaging, sensing, and light-emitting devices. For instance, a study successfully synthesized hydrophilic and organophilic carbon dots exhibiting bright white and blue fluorescence under UV illumination, which can be useful in various scientific and industrial applications (Gao et al., 2019).
4. Hydrochar-Based Chemical Sensors
This compound is indirectly linked to the creation of hydrochars for chemical sensing applications. Hydrochars derived from waste materials, like orange peels, have been used to develop high-performance chemical sensors, indicating the versatility of hydrochars in various research fields (Espro et al., 2021).
5. Biomedical Imaging
The compound is also relevant in biomedical imaging. Studies have shown the development of fluorescent dyes for in vivo imaging of blood vessels, where HC dyes offer potential as tracking agents due to their fluorescent properties (Lee et al., 2019).
Mecanismo De Acción
Target of Action
HC Blue No. 2, an aromatic amine, is a non-oxidative hair dye . Its primary target is the hair, specifically the hair fiber . It directly colors the hair without having to react with other components of the hair dye product .
Mode of Action
HC Blue No. 2 imparts color to the hair by directly interacting with the hair fibers . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair .
Biochemical Pathways
The specific biochemical pathways affected by HC Blue NoIt has been found to induce gene mutation in bacteria . It also induced DNA damage, gene mutation, and sister chromatid exchange in cultured mammalian cells .
Pharmacokinetics
In studies with volunteers, less than 0.1% of HC Blue No. 2 applied to the scalp was absorbed over a period of 30 days . This suggests that the compound has low bioavailability when applied topically. The National Toxicology Program’s oral feeding bioassays show the ingredient to be relatively non-toxic .
Result of Action
The primary result of HC Blue No. 2’s action is the coloring of hair . It has also been found to induce gene mutation in bacteria and cause dna damage in cultured mammalian cells .
Action Environment
The action of HC Blue No. 2 can be influenced by various environmental factors. For instance, the exact color it imparts to the hair can depend on the other ingredients used in the hair dye product and the starting color of the hair . .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
HC Blue No. 2 plays a significant role in biochemical reactions, particularly in the context of its use in hair dyes. The compound interacts with various enzymes and proteins involved in the pigmentation process. For instance, this compound can interact with tyrosinase, an enzyme crucial for melanin synthesis. This interaction can lead to the formation of colored complexes that contribute to the dyeing effect . Additionally, HC Blue No. 2 may interact with other biomolecules such as keratin, the primary protein in hair, enhancing its binding and color retention properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In keratinocytes, the primary cells in the epidermis, this compound can influence cell function by altering cell signaling pathways and gene expression. For example, exposure to HC Blue No. 2 has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Furthermore, HC Blue No. 2 can impact cellular metabolism by affecting the activity of enzymes involved in energy production and detoxification processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. For instance, HC Blue No. 2 can inhibit the activity of certain enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, HC Blue No. 2 can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that HC Blue No. 2 remains relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Exposure to light and heat can accelerate the degradation process, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to HC Blue No. 2 in in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its safety for use in cosmetic formulations .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models. At low to moderate doses, HC Blue No. 2 has been shown to be relatively non-toxic, with minimal adverse effects observed . At high doses, HC Blue No. 2 can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, with significant toxicity occurring only at doses much higher than those used in cosmetic formulations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the excretion of HC Blue No. 2 and its metabolites from the body, reducing its potential toxicity . Additionally, HC Blue No. 2 can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, HC Blue No. 2 can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, HC Blue No. 2 can bind to proteins such as albumin, which helps in its distribution to different cellular compartments . The localization and accumulation of HC Blue No. 2 within specific tissues can influence its biochemical effects and overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. HC Blue No. 2 can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . For example, HC Blue No. 2 can be phosphorylated or acetylated, which can direct it to specific organelles where it exerts its effects . The localization of HC Blue No. 2 within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c16-6-3-13-11-2-1-10(9-12(11)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUTEVJIISHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
| Record name | HC BLUE 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020193 | |
| Record name | HC Blue 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hc blue 2 is a dark blue to dark brown microcrystalline powder. (NTP, 1992), Dark-blue (75% pure) or blackish-blue (98% pure) solid, with a copper cast; [HSDB] | |
| Record name | HC BLUE 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HC Blue 2 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5482 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in water, ethanol, methanol and acetone | |
| Record name | HC BLUE 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HC BLUE #2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
HC Blue #2 is available commercially with a purity greater than or equal to 95% with possible impurities, including methylamine (<1%), 1,2-dihydroxyethane (<1%), and water (<1%). It is also available in a technical grade containing 55-90% dye, 10-30% inorganic salts and 2,2-((4-amino-3-nitrophenyl)imino)bis (ethanol) (<7%) as a possible impurity. | |
| Record name | HC BLUE #2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark-blue microcrystalline (75% pure) or blackish-blue amorphous powder (98% pure), with a copper cast. | |
CAS No. |
33229-34-4 | |
| Record name | HC BLUE 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HC Blue 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33229-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HC Blue No. 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Blue 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC BLUE NO. 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C0EL1931V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HC BLUE #2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
182 to 194 °F (NTP, 1992), 93-98 °C (98% pure) | |
| Record name | HC BLUE 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HC BLUE #2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)




![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)
![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)

